Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-amino-4-bromopyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-11-6(10)5-2-4(7)3-9(5)8/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXDDRPCBGQPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. Heterocyclic compounds, particularly those based on the pyrrole ring, represent a privileged class of structures due to their versatile reactivity and ability to form key interactions with biological targets. Among these, Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate has emerged as a highly valuable and specialized building block. Its unique substitution pattern—featuring a reactive bromo group, a nucleophilic amino group at the N1 position, and a methyl ester—provides synthetic chemists with a powerful tool for constructing complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the physicochemical properties, outlines a robust synthetic strategy, explores its critical applications as a pharmaceutical intermediate, and provides essential safety and handling protocols. The primary focus will be on its role in the synthesis of targeted therapies, particularly kinase inhibitors, underscoring its significance in the development of next-generation pharmaceuticals.[1]

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of reproducible science. Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is most commonly available and handled as its hydrochloride salt to improve stability and handling characteristics.

| Property | Value | Source(s) |

| Chemical Name | Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride | Chemical Vendor Data |

| CAS Number | 1208361-39-0 | [2] |

| Alternate CAS | 1802489-57-1 (monohydrochloride) | [3] |

| Molecular Formula | C₆H₇BrN₂O₂ (Free Base) / C₆H₈BrClN₂O₂ (HCl Salt) | [3] |

| Molecular Weight | 219.04 g/mol (Free Base) / 255.50 g/mol (HCl Salt) | [3][4] |

| Appearance | White to off-white solid | Vendor Data |

| Storage | Sealed in dry, 2-8°C | Vendor Data |

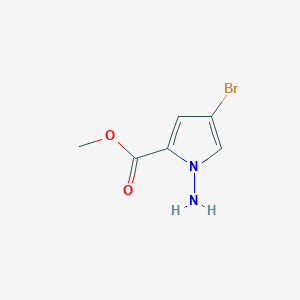

Figure 1: 2D Structure of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate

Figure 1: 2D Structure of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate

Synthesis Strategy: A Plausible and Referenced Approach

While specific, peer-reviewed synthetic procedures for Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate are not widely published, a logical and scientifically sound pathway can be constructed based on established organic chemistry principles. The most direct approach involves the N-amination of a readily available precursor, Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4).

The causality behind this choice is twofold: the precursor is commercially available, and direct N-amination of pyrroles, while sometimes challenging, can be achieved using electrophilic aminating agents. This avoids the complexities of building the substituted pyrrole ring from acyclic precursors when a suitable scaffold is already accessible.

Proposed Synthetic Workflow

Diagram 1: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on analogous transformations. Each step includes a rationale and checkpoints.

Objective: To synthesize Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride.

Materials:

-

Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

O-(Diphenylphosphinyl)hydroxylamine or a similar electrophilic aminating agent

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

N-Deprotonation (Formation of Pyrrole Anion):

-

Rationale: The pyrrole N-H is weakly acidic and requires a strong base like NaH to be deprotonated, forming the nucleophilic pyrrole anion necessary for the subsequent amination step.

-

Steps:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Carefully add NaH (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.

-

Stir the resulting suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Formation of the anion is typically visually confirmed by the cessation of gas evolution.

-

-

-

Electrophilic N-Amination:

-

Rationale: The generated pyrrole anion acts as a nucleophile, attacking the electrophilic nitrogen of the aminating agent. O-(Diphenylphosphinyl)hydroxylamine is an effective agent for such transformations.

-

Steps:

-

Prepare a solution of O-(diphenylphosphinyl)hydroxylamine (1.2 eq) in anhydrous THF.

-

Cool the pyrrole anion suspension back to 0°C.

-

Add the aminating agent solution dropwise via a syringe or dropping funnel over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of a new, more polar product.

-

-

-

Workup and Purification:

-

Rationale: To quench the reaction, remove inorganic byproducts, and isolate the free base product.

-

Steps:

-

Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.

-

Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate.

-

-

-

Salt Formation (Optional but Recommended):

-

Rationale: Conversion to the hydrochloride salt enhances the compound's stability and improves its handling properties as a solid.

-

Steps:

-

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Applications in Research and Drug Development

The true value of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate lies in its application as a strategic intermediate. Its structure is pre-configured for elaboration into more complex heterocyclic systems that are central to many targeted therapies.

Core Intermediate for Kinase Inhibitors

This compound is a key building block for synthesizing potent kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The pyrrole scaffold can serve as a "hinge-binding" motif, a critical interaction for ATP-competitive kinase inhibitors.

A prominent example is its documented use as a precursor or impurity related to the synthesis of Avapritinib .[2][4] Avapritinib is a potent kinase inhibitor targeting KIT and PDGFRA, approved for treating certain types of gastrointestinal stromal tumors (GIST). The structure of this pyrrole derivative provides the core foundation upon which the larger, more complex triazine and piperazine moieties of the final drug are constructed.

Diagram 2: Role as a foundational building block in kinase inhibitor synthesis.

The bromo-substituent at the 4-position is particularly important, as it serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing for the introduction of diverse aryl or heteroaryl groups to explore the kinase active site and achieve desired potency and selectivity. The 1-amino group is crucial for building fused ring systems, such as the pyrrolo[2,1-f][1][5][6]triazine core found in Avapritinib.

Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is mandatory. This compound should only be handled by trained personnel in a well-ventilated chemical fume hood.

GHS Hazard Information: Based on supplier data for analogous compounds, the following hazards are anticipated:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Tightly fitting safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly.

-

Body Protection: A lab coat is required.

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation and inhalation of dust.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended (2-8°C).

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Wash off immediately with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical advice.

Conclusion

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is more than just a chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined structure offers a reliable and versatile starting point for the synthesis of complex, biologically active molecules. Its demonstrated role in the development of targeted kinase inhibitors like Avapritinib highlights its importance to drug discovery professionals. By understanding its properties, synthetic routes, and handling requirements, researchers can effectively leverage this powerful building block to accelerate the design and creation of novel therapeutics aimed at treating a range of human diseases.

References

-

MySkinRecipes. (n.d.). Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][5][6]triazin-4(1H)-one. Retrieved from [Link]

-

SynZeal. (n.d.). Avapritinib Impurity 8. Retrieved from [Link]

-

Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available at: [Link]

Sources

- 1. Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1802489-57-1|Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride|BLD Pharm [bldpharm.com]

- 4. Avapritinib Impurity 4 | 1703795-41-8 | SynZeal [synzeal.com]

- 5. Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate | Benchchem [benchchem.com]

- 6. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

Technical Monograph: Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate

Core Identity & Synthetic Architecture for Medicinal Chemistry Applications

Executive Summary

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (CAS: 1208361-39-0) represents a specialized heterocyclic scaffold utilized primarily in the development of DNA-minor groove binders (lexitropsins) and N-functionalized peptidomimetics.[1][2] Unlike standard pyrroles, the N-amino functionality introduces a unique handle for hydrazone formation and backbone modification, while the 4-bromo substituent serves as a versatile site for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways via electrophilic amination, and validation protocols, designed for researchers requiring high-purity precursors for drug discovery.[1][2]

Physicochemical Profile

The molecular weight of this compound is defined by the isotopic duality of bromine.[2] For high-resolution mass spectrometry (HRMS) and stoichiometry calculations, the distinction between average molecular weight and monoisotopic mass is critical.[1][2]

Table 1: Core Chemical Specifications

| Property | Value | Technical Context |

| Molecular Formula | C₆H₇BrN₂O₂ | - |

| Average Molecular Weight | 219.04 g/mol | Used for bulk stoichiometry and reagent preparation.[1][2] |

| Monoisotopic Mass | 217.969 Da (^79Br) | Primary peak in HRMS.[1][2] |

| Isotopic Mass (M+2) | 219.967 Da (^81Br) | Secondary peak (approx. 1:1 intensity ratio).[1][2] |

| Physical State | Off-white to pale yellow solid | Sensitive to light due to the C-Br bond.[1][2] |

| Solubility | DMSO, DMF, MeOH, DCM | Limited solubility in water; hydrolyzes in strong aqueous base.[1][2] |

| pKa (Conjugate Acid) | ~2.5 - 3.5 (Estimated) | The N-amino group reduces basicity compared to hydrazine due to delocalization into the pyrrole ring.[1] |

Synthetic Architecture

The synthesis of N-aminopyrroles from electron-deficient precursors (such as pyrrole-2-carboxylates) presents a specific challenge: the electron-withdrawing ester group at C2 reduces the nucleophilicity of the pyrrole nitrogen. Therefore, standard nucleophilic substitutions often fail.[1][2]

The industry-standard protocol relies on electrophilic amination using reagents like Hydroxylamine-O-sulfonic acid (HOSA) or Monochloramine, often requiring base-mediated deprotonation first.[1]

Validated Synthetic Workflow

The following pathway describes the conversion of the parent compound, Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4), into the target N-amino derivative.

Figure 1: Electrophilic amination strategy using HOSA. The reaction relies on the generation of a pyrrolyl anion to attack the electrophilic nitrogen of the reagent.

Detailed Protocol (Self-Validating)

Reagents:

-

Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq)[1]

-

Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or KOtBu (1.2 eq)

-

Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

-

Activation: Dissolve the precursor in anhydrous DMF under Argon atmosphere. Cool to 0°C.[1][2]

-

Deprotonation: Add NaH portion-wise.[1][2] Evolution of H₂ gas indicates successful deprotonation.[1][2] Stir for 30 mins until gas evolution ceases (Validation: Solution typically turns yellow/orange).

-

Amination: Add HOSA (solid or dissolved in DMF) slowly to the reaction mixture. Allow to warm to room temperature and stir for 4–12 hours.

-

Quench & Workup: Quench with ice-water. Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine to remove DMF.[1][2]

-

Purification: The N-amino product is more polar than the starting material.[1][2] Purify via flash column chromatography (Hexanes:EtOAc gradient).

Critical Control Point: N-aminopyrroles can be unstable.[1][2] Avoid prolonged exposure to acidic conditions during workup to prevent deamination or hydrazone hydrolysis.[1][2]

Structural Validation & Quality Control

To ensure the integrity of the molecule for drug development, researchers must verify the N-N bond formation and the retention of the bromine atom.

Mass Spectrometry (Isotopic Fingerprint)

The most distinct feature of this molecule is the bromine isotopic pattern.[3][4] In Low-Res MS (ESI+), you will not see a single peak.[1][2]

-

Target Ion [M+H]⁺:

-

m/z 218.97 (containing ⁷⁹Br)[5]

-

m/z 220.97 (containing ⁸¹Br)

-

-

Validation Rule: These two peaks must appear in an approximate 1:1 intensity ratio . Any deviation suggests loss of bromine (dehalogenation) or contamination.[1][2]

Figure 2: Diagnostic isotopic pattern for Bromine-containing scaffolds in Mass Spectrometry.

Nuclear Magnetic Resonance (¹H NMR)

-

N-NH₂ Signal: A broad singlet typically appearing between 5.5 – 6.5 ppm (solvent dependent, usually DMSO-d6).[1][2] This signal disappears upon D₂O shake (Deuterium exchange), confirming the N-H protons.[1]

-

Ring Protons: The pyrrole protons at C3 and C5 will appear as doublets (J ~ 1.5–2.0 Hz) due to meta-coupling, shifted downfield by the electron-withdrawing ester and bromine.

Research Applications

This molecule is not merely an intermediate; it is a strategic scaffold in Medicinal Chemistry.[1][2]

-

Lexitropsins (Minor Groove Binders): The N-amino group allows the formation of hydrazones or the extension of the backbone in "hairpin" polyamides that bind to DNA.[1][2] The N-amino group projects into the minor groove, altering binding specificity compared to N-methyl pyrroles.[1][2]

-

Cross-Coupling Substrate: The 4-bromo position is "active."[1][2] Researchers use this site to perform Suzuki couplings to add aryl groups, increasing the lipophilicity and binding affinity of the final drug candidate.[2]

-

Peptidomimetics: Used as a constrained amino acid analogue to induce specific turns in peptide chains.[1][2]

References

-

ChemicalBook. (2024).[1][2][6] Methyl 4-bromo-1-aminopyrrole-2-carboxylate hydrochloride Product Entry.[1][2][7] CAS: 1208361-39-0.[1][2][7] Link

-

PubChem. (2024).[1][2][6][8][9] Methyl 4-bromo-1H-pyrrole-2-carboxylate (Parent Compound Data).[1][2][7][10] CID 2763594.[1][2] Link

-

Leclerc, V. et al. (2025).[1][2] Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters.[1][2][11] ResearchGate.[1][2] Link

-

Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The Bromine Pattern.Link

-

Sigma-Aldrich. (2024).[1][2] Hydroxylamine-O-sulfonic acid (HOSA) Reagent Profile.[1][2][12]Link

Sources

- 1. Methyl 4-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 2763594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. savemyexams.com [savemyexams.com]

- 5. PubChemLite - 5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. 7-Bromo-6-methoxyquinoxalin-2-ol | C9H7BrN2O2 | CID 22573134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 4-broMo-1-aMinopyrrole-2-carboxylate hydrochloride | 1208361-39-0 [chemicalbook.com]

- 8. Oxidaniumyl(oxido)boranyl | BH2O2 | CID 139619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CID 12277162 | C10H6Br2O | CID 12277162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Technical Whitepaper: Structural Elucidation and Synthesis Validation of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate

Executive Summary

The precise structural validation of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is critical for researchers utilizing this scaffold in high-value heterocyclic transformations, particularly in the synthesis of pyrrolo[1,2-b]pyridazines and N-bridgehead fused systems. This guide addresses the two primary challenges in working with this molecule:

-

Regiochemical Ambiguity: Distinguishing the 4-bromo isomer from the thermodynamically competitive 5-bromo byproduct.

-

N-Amination Verification: Confirming the installation of the hydrazine moiety (

) versus potential C-amination or starting material recovery.

This whitepaper provides a self-validating analytical framework, combining mechanistic causality with rigorous spectroscopic evidence (NMR, MS, IR).

Part 1: Synthetic Pathway & Causality

To understand the impurities and structural isomers encountered during elucidation, one must first understand the causal logic of the synthesis. The introduction of the N-amino group is best performed after ring functionalization (bromination) to avoid oxidation of the hydrazine moiety during electrophilic aromatic substitution.

Mechanistic Workflow

The synthesis relies on the electrophilic bromination of the pyrrole core, followed by N-amination using Hydroxylamine-O-sulfonic acid (HOSA) or Monochloramine (

Caption: Synthetic logic flow. Bromination precedes amination to protect the sensitive N-amino functionality.

Critical Causality: Why 4-Bromo?

In pyrrole-2-carboxylates, the electron-withdrawing ester group at C2 deactivates the ring. However, the directing effect of the pyrrole nitrogen (lone pair donation) activates the

-

Kinetic Control (NBS/Low Temp): Favors the 4-position due to the electronic directing effect of the ester meta-position combined with the inherent reactivity of the pyrrole ring.

-

Thermodynamic Drift: Higher temperatures or strong acid catalysis can lead to isomerization or increased 5-bromo formation.

Part 2: Spectroscopic Characterization Strategy

This section details the specific spectral fingerprints required to validate the structure.

Mass Spectrometry (MS)

The presence of bromine provides a definitive isotopic signature.

-

Observation: You must observe a 1:1 doublet ratio for the molecular ion peaks

and -

Target Mass (ESI+):

-

(

-

(

-

(

-

Validation: If the

peak is missing or the ratio is not 1:1, the bromination has failed or dehalogenation occurred.

Nuclear Magnetic Resonance (NMR)

This is the primary tool for distinguishing the 4-bromo isomer from the 5-bromo impurity.

1H NMR Logic (DMSO-d6 or CDCl3)

The pyrrole ring protons provide the "smoking gun" via their coupling constants (

| Feature | 4-Bromo Isomer (Target) | 5-Bromo Isomer (Impurity) |

| Proton Positions | H3 and H5 | H3 and H4 |

| Relationship | Meta-like (1,3-relationship) | Ortho-like (1,2-relationship) |

| Coupling ( | Small ( | Large ( |

| H3 Shift | ||

| H5/H4 Shift | H5: | H4: |

| N-NH2 Signal | Broad singlet, | Broad singlet |

The N-Amino Confirmation:

The

-

Validation: Perform a

shake. The

2D NMR (NOESY) - The Spatial Proof

If 1D coupling constants are ambiguous due to line broadening, NOESY provides spatial confirmation.

-

Target (4-Bromo):

-

NOE 1: Ester

-

NOE 2:

-

NOE 3:

-

-

Impurity (5-Bromo):

-

NOE:

-

NOE:

-

Crucially, H5 is missing, altering the interaction pattern.

-

Caption: NMR Decision Tree. Coupling constants are the definitive differentiator between regioisomers.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate

Note: This protocol assumes the starting material, Methyl 4-bromo-1H-pyrrole-2-carboxylate, is already secured or synthesized via standard NBS bromination.

Reagents:

-

Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq)

-

DMF (Anhydrous)

-

Diethyl Ether/Ethyl Acetate (for extraction)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve Methyl 4-bromo-1H-pyrrole-2-carboxylate in anhydrous DMF (0.2 M concentration). Cool the solution to 0°C.

-

Deprotonation: Add NaH portion-wise over 10 minutes. Evolution of

gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of pyrrolyl anion). -

Amination: Dissolve HOSA in minimal anhydrous DMF and add it dropwise to the reaction mixture at 0°C.

-

Why: HOSA is thermally unstable; keep cold during addition.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the N-amino product is typically more polar than the starting material).

-

Quench & Workup:

-

Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient). The N-amino product usually elutes after the unreacted starting material.

Protocol B: Structure Validation Checklist

Before releasing the compound for downstream applications, verify against this checklist:

References

- Hynes, J., et al. "The synthesis of pyrrolo[1,2-b]pyridazines." Journal of Heterocyclic Chemistry, 1988.

-

Bromination Regioselectivity

- Gilow, H. M., & Burton, D. E. "Bromination of pyrrole-2-carboxylic acid derivatives." Journal of Organic Chemistry, 1981.

- Context: Confirms the preference for 4-substitution in pyrrole-2-esters under kinetic control.

-

NMR Coupling Constants in Pyrroles

-

Katritzky, A. R.[2] Handbook of Heterocyclic Chemistry.

- Context: Authoritative source for (meta) vs (ortho) coupling constants in 5-membered heterocycles.

-

-

Commercial Reference Standards

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts of this substituted pyrrole. It offers a predictive assignment of the ¹³C NMR spectrum based on the electronic effects of the amino, bromo, and methyl carboxylate substituents. Furthermore, this guide outlines a detailed experimental protocol for acquiring high-quality ¹³C NMR data and presents the predicted spectral data in a clear, tabular format. A conceptual workflow for the analysis is also provided using a Graphviz diagram to visually articulate the process.

Introduction: The Structural Significance of Substituted Pyrroles

Pyrrole derivatives are a cornerstone of heterocyclic chemistry, forming the core scaffold of numerous natural products, pharmaceuticals, and functional materials.[1][2] Their rich electronic nature and susceptibility to substitution allow for the fine-tuning of their biological and physical properties. Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is a multi-substituted pyrrole with a unique arrangement of electron-donating (amino) and electron-withdrawing (bromo, methyl carboxylate) groups. This substitution pattern creates a complex electronic environment within the pyrrole ring, making ¹³C NMR spectroscopy an indispensable tool for its structural elucidation and characterization.

Understanding the precise electronic landscape of this molecule is crucial for predicting its reactivity and potential as a synthetic building block.[3] ¹³C NMR provides a direct window into the electron density at each carbon atom, offering invaluable insights for quality control, reaction monitoring, and the rational design of new chemical entities.

Theoretical Analysis: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is predicted to exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shift of each carbon is primarily influenced by the hybridization state and the electronic effects (induction and resonance) of the substituents on the pyrrole ring.[4][5][6]

The pyrrole ring itself is an aromatic system, and its carbon atoms typically resonate in the range of 100-140 ppm.[5][7] However, the substituents—amino (-NH₂), bromo (-Br), and methyl carboxylate (-COOCH₃)—will significantly shift these values.

Substituent Effects on the Pyrrole Ring:

-

1-Amino Group (-NH₂): The nitrogen of the amino group attached to the pyrrole nitrogen (N-1) is electron-donating through resonance. This will increase the electron density at the C-2 and C-5 positions, causing an upfield shift (to a lower ppm value) for these carbons compared to an unsubstituted pyrrole.

-

2-Methyl Carboxylate Group (-COOCH₃): This is a strong electron-withdrawing group due to both the inductive effect of the oxygen atoms and the resonance effect of the carbonyl group. This will deshield the C-2 carbon, causing a significant downfield shift (to a higher ppm value). The carbonyl carbon itself will appear far downfield, typically in the 160-170 ppm region, while the methoxy carbon will be found in the typical sp³ region around 50-60 ppm.[5]

-

4-Bromo Group (-Br): The bromine atom is an electronegative halogen and exerts an electron-withdrawing inductive effect, which would deshield the directly attached C-4. However, it can also participate in resonance, donating electron density to the ring. In aromatic systems, the inductive effect often dominates for halogens, leading to a net deshielding at the point of attachment. The effect of bromine on the chemical shift of the carbon it is attached to can be complex, but it generally causes a downfield shift.[8]

Predicted Chemical Shift Assignments:

Based on the interplay of these effects, the following predictions can be made for the ¹³C NMR spectrum:

-

C-2: This carbon is directly attached to the electron-withdrawing methyl carboxylate group, which will have a dominant deshielding effect. The adjacent N-amino group will provide some shielding, but the effect of the carboxylate group is expected to be stronger. Therefore, C-2 is predicted to be downfield.

-

C-3: This carbon is adjacent to both the C-2 with its electron-withdrawing group and the C-4 with the bromine atom. It is expected to be deshielded by both, placing its signal downfield.

-

C-4: The carbon bearing the bromine atom will be deshielded due to the electronegativity of bromine. This will likely result in a downfield shift.

-

C-5: This carbon is adjacent to the N-amino group, which will have a shielding effect. It is also in the para position relative to the electron-withdrawing carboxylate group, which will also influence its electron density. It is expected to be the most upfield of the pyrrole ring carbons.

-

Carbonyl Carbon (-COO-): The carbonyl carbon of the methyl ester will be the most downfield signal in the spectrum, characteristic of this functional group.

-

Methoxy Carbon (-OCH₃): The methyl carbon of the ester will appear in the aliphatic region of the spectrum.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

To obtain a high-quality ¹³C NMR spectrum of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[8] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Solvent: CDCl₃ (or the solvent used for sample preparation).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0 to 220 ppm.[5]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

-

Proton Decoupling: Use a standard broadband proton decoupling sequence to simplify the spectrum to single lines for each carbon.

-

-

Data Processing:

-

Apply an exponential window function with a line broadening factor of 1-2 Hz.

-

Perform a Fourier transform.

-

Phase the spectrum manually to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., 77.16 ppm for CDCl₃).

-

Integrate the peaks (note: integration in ¹³C NMR is not always quantitative without specific experimental setups).

-

Perform peak picking to identify the chemical shift of each signal.

-

Predicted Data Summary and Visualization

The predicted ¹³C NMR chemical shifts for Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate are summarized in the table below. These are estimated values and may vary slightly in an experimental setting.

| Carbon Atom | Predicted Chemical Shift (ppm) | Reasoning |

| C=O | 160 - 165 | Electron-withdrawing carbonyl group. |

| C-2 | 125 - 135 | Attached to electron-withdrawing -COOCH₃. |

| C-5 | 115 - 125 | Shielded by N-amino group. |

| C-3 | 110 - 120 | Influenced by adjacent C-2 and C-4 substituents. |

| C-4 | 95 - 105 | Attached to electronegative Br, but also influenced by resonance. |

| -OCH₃ | 50 - 55 | Typical sp³ hybridized carbon of a methyl ester. |

To visualize the relationship between the molecular structure and the predicted ¹³C NMR data, the following diagram illustrates the key carbons and their expected chemical shift regions.

Figure 1. Molecular structure and predicted ¹³C NMR chemical shift assignments.

The following diagram illustrates the workflow for the ¹³C NMR analysis of the title compound.

Figure 2. Workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR analysis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate provides a detailed electronic snapshot of this highly functionalized heterocyclic compound. By understanding the interplay of the electron-donating and electron-withdrawing substituents, a predictive assignment of the ¹³C NMR spectrum can be made with a high degree of confidence. This technical guide serves as a valuable resource for researchers, providing both the theoretical foundation and a practical experimental framework for the robust characterization of this and similar substituted pyrrole systems. The application of these principles is fundamental to advancing the fields of medicinal chemistry and materials science where such compounds play a pivotal role.

References

-

Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 9964–9973. [Link]

-

More O'Ferrall, R. A., & Murray, B. A. (1994). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. [Link]

-

Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

-

University of Colorado Boulder. (n.d.). ¹³C NMR Chemical Shift Table. [Link]

-

Abell, A. D., Nabbs, B. K., & Battersby, A. R. (1998). X-ray Crystallographic and ¹³C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles. The Journal of Organic Chemistry, 63(22), 8163–8169. [Link]

-

Hess, B. A., & Schaad, L. J. (1983). ¹³C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Journal of Organic Chemistry, 48(21), 3717-3720. [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra of N-tosyl pyrrole. [Link]

-

Quiroga, J., et al. (2013). NMR studies of new heterocycles tethered to purine moieties with anticancer activity. Universidad de Granada. [Link]

-

Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... [Link]

-

ResearchGate. (n.d.). ¹³C NMR Spectra of Pyrroles 1 and 4. [Link]

-

Doc Brown's Chemistry. (n.d.). on the ¹³C NMR spectrum of 1-bromo-2-methylpropane. [Link]

-

Abraham, R. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (13), 1733-1738. [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube. [Link]

-

ResearchGate. (2000). Pyrrole studies part 47. ¹¹³C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]

-

PubChem. (n.d.). 1-Aminopyrrole. [Link]

-

Ramirez, J., et al. (2022). Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar. Marine Drugs, 20(4), 269. [Link]

-

MDPI. (2001). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

MDPI. (2019). Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. [Link]

-

PubChem. (n.d.). Methyl pyrrole-2-carboxylate. [Link]

-

MDPI. (2002). ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]

-

Indian Academy of Sciences. (1987). ¹³C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. [Link] -

PubChem. (n.d.). Methyl 4-methylpyrrole-2-carboxylate. [Link]

-

ACS Publications. (2023). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-pyrrole-2-carboxylic acid. [Link]

-

University of Mississippi. (2020). ¹³C NMR Substituent Effects on para-Substituted Tolans. [Link]

-

PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]

- 8. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Mass Spectrometry Characterization of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate

Executive Summary

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (CAS: 1802489-57-1, HCl salt) is a specialized heterocyclic building block frequently employed in the synthesis of DNA-binding polyamides (lexitropsins) and marine alkaloid analogues (e.g., Agelas alkaloids). Its structural uniqueness lies in the N-amino functionality combined with a halogenated pyrrole core.[1]

This guide provides a definitive protocol for the mass spectrometric (MS) analysis of this compound. Unlike simple pyrroles, the 1-amino group introduces hydrazine-like character, influencing ionization efficiency and fragmentation pathways.[1] This document details the physicochemical profile, optimal ionization strategies, and a mechanistic interpretation of collision-induced dissociation (CID) pathways.[1]

Physicochemical Profile & Isotopic Signature

Before initiating MS analysis, the analyst must understand the theoretical mass envelope.[1] The presence of a single bromine atom confers a distinct 1:1 isotopic doublet, which serves as a primary diagnostic filter.[1]

Molecular Specifications

| Property | Value | Notes |

| Formula | C₆H₇BrN₂O₂ | |

| Nominal Mass | 218 Da | Based on ⁷⁹Br |

| Monoisotopic Mass | 217.9691 Da | (⁷⁹Br isotope) |

| Exact Mass (M+2) | 219.9671 Da | (⁸¹Br isotope) |

| pKa (Conjugate Acid) | ~3.0 - 4.0 | Estimated for N-amino group; protonation favorable in acidic mobile phases. |

| LogP | ~1.6 | Moderately lipophilic; suitable for Reverse Phase LC.[1] |

Isotopic Abundance (Theoretical)

The bromine doublet is the most critical spectral feature for confirmation.[1]

| m/z (Positive Ion) | Ion Identity | Relative Abundance (%) |

| 218.97 | [M(⁷⁹Br)+H]⁺ | 100.0 |

| 219.97 | [M(⁷⁹Br)+H+1]⁺ | ~7.2 (¹³C contribution) |

| 220.97 | [M(⁸¹Br)+H]⁺ | 97.3 |

Experimental Methodology

Sample Preparation

The N-amino group is nucleophilic and prone to oxidation or condensation with ketones/aldehydes.[1]

-

Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN).[1] Avoid acetone to prevent hydrazone formation.[1]

-

Concentration: 10 µg/mL for direct infusion; 100 ng/mL for LC-MS injection.[1]

-

Additives: 0.1% Formic Acid (v/v) is required to ensure protonation of the terminal amino group (

).[1]

Ionization Source Selection

-

Recommended: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]

-

Alternative: Atmospheric Pressure Chemical Ionization (APCI).[1]

-

Use case: If the sample matrix is complex or if the compound exhibits poor ESI response due to ion suppression.[1]

-

LC-MS Workflow Diagram

Figure 1: Optimized LC-MS workflow for N-aminopyrrole analysis emphasizing soft ionization to preserve the N-N bond prior to fragmentation.

Fragmentation Analysis (MS/MS)

The fragmentation of N-aminopyrroles follows distinct mechanistic pathways compared to standard pyrroles. The weakness of the N-N bond and the stability of the ester group dictate the dissociation.[1]

Primary Fragmentation Channels (Precursor: m/z 219.0)[1]

-

Loss of Ammonia (Neutral Loss -17 Da):

-

Mechanism:[3][4] Homolytic cleavage of the N-N bond or intramolecular rearrangement.[1]

-

Product:m/z 202.0 (Radical cation character if homolytic) or 203.0 (if loss of

radical).[1] However, in ESI+, loss of -

Significance: Diagnostic for the N-amino substituent.[1]

-

-

Loss of Methanol (Neutral Loss -32 Da):

-

Loss of Bromine (Neutral Loss -79/81 Da):

-

Combined Loss (Simultaneous):

-

High-energy collision often yields the bare pyrrole core.[1]

-

Mechanistic Pathway Diagram[1]

Figure 2: Proposed collision-induced dissociation (CID) pathways for the protonated precursor ion.

Troubleshooting & Artifacts

When analyzing Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate, researchers often encounter specific artifacts.

The "Acetone Trap"

-

Observation: Appearance of a peak at [M+40]+.

-

Cause: N-amino pyrroles react rapidly with acetone (often present in glassware cleaning) to form a hydrazone (Schiff base).[1]

-

Solution: Strictly avoid acetone in sample preparation. Use fresh MeOH.

Oxidation Dimerization[1]

-

Observation: Peak at [2M-2H]+ or similar dimer aggregates.[1]

-

Cause: The hydrazine group is oxidatively labile.[1]

-

Solution: Analyze samples immediately after preparation. Store solid material at -20°C under inert atmosphere (Ar/N2).

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2763594, Methyl 4-bromo-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

Li, X., et al. (2013).[1] Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and QTOF Mass Spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns of Amines and Esters. Retrieved from [Link]

Sources

- 1. Methyl 4-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 2763594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: High-Purity Isolation of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate

This Application Note provides a rigorous, field-proven protocol for the purification of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (CAS: 1208361-39-0).[1][2] This guide is designed for medicinal chemists and process scientists requiring high-purity isolation (>98%) of this versatile heterocyclic building block.[1][2]

Introduction & Chemical Context

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is a critical intermediate in the synthesis of N-amino pyrrole derivatives, often utilized in the development of antiviral agents and novel agrochemicals.[1][2]

The purification of this compound presents specific challenges:

-

N-N Bond Lability: The 1-amino (hydrazinyl) moiety renders the molecule susceptible to oxidation and thermal degradation compared to simple pyrroles.[1][2]

-

Adsorption Hysteresis: The exocyclic amino group (

) can interact with acidic silanol groups on standard silica gel, leading to peak tailing and yield loss.[1][2] -

Regioisomer Separation: If synthesized via bromination, separating the 4-bromo isomer from the 3-bromo or 5-bromo by-products requires precise gradient control.[1][2]

Physicochemical Profile

| Property | Value | Implication for Chromatography |

| Molecular Formula | Moderate polarity.[1][2][3] | |

| Molecular Weight | 219.04 g/mol | Elutes reasonably fast on standard silica.[2] |

| Solubility | DCM, EtOAc, DMSO | Good solubility allows for liquid loading, though dry loading is preferred for resolution. |

| pKa (Conjugate Acid) | ~2-3 (estimated for N-NH2) | Weakly basic; potential for streaking on acidic silica.[1][2] |

| TLC Detection | UV (254 nm), Ninhydrin | UV active due to conjugated pyrrole ester.[2] Ninhydrin active due to primary amine.[2] |

Pre-Chromatography Analytics (Method Development)

Before scaling to a column, the separation must be validated via Thin Layer Chromatography (TLC).

Optimized TLC System:

-

Stationary Phase: Silica Gel 60

aluminum sheets.[2] -

Visualization:

Target Rf Values:

-

Product (4-bromo):

[1][2] -

Starting Material (non-brominated):

(more polar due to lack of lipophilic Br).[1][2] -

Di-bromo impurity:

(elutes first).[1][2]

Expert Insight: If the spot for the product streaks (comet-tail effect), add 1% Triethylamine (Et3N) to the TLC solvent.[1] If this fixes the shape, you must buffer your column.

Detailed Chromatography Protocol

Phase 1: Stationary Phase Preparation

Standard silica gel (40-63 µm) is sufficient, but surface neutralization is recommended to maximize recovery of the N-amino species.[1][2]

-

Calculate Silica Mass: Use a 30:1 to 50:1 ratio of Silica:Crude Mass.[2]

-

Example: For 1.0 g crude, use 30–50 g silica.[2]

-

-

Slurry Preparation (The "Buffered" Method):

-

Prepare the starting mobile phase: Hexane containing 0.5% Triethylamine (Et3N) .[2]

-

Suspend the silica in this solvent to form a slurry.[2]

-

Pour into the column and flush with 2 column volumes (CV) of pure Hexane/EtOAc (95:5) to remove excess amine before loading.[2]

-

Why? The Et3N neutralizes the most acidic silanol sites, preventing the "stick-and-drag" of the hydrazine moiety.

-

Phase 2: Sample Loading (Dry Load Technique)

Liquid loading in DCM often leads to band broadening for this compound.[1][2] Solid deposit (Dry Load) is strictly recommended.[2]

-

Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Acetone.[2]

-

Add Celite 545 or coarse Silica Gel (ratio 1:2 crude:sorbent).[2]

-

Evaporate the solvent under reduced pressure (Rotavap) at < 35°C until a free-flowing powder is obtained.

-

Carefully load this powder onto the top of the packed column sand bed.[2]

Phase 3: Elution Gradient

Do not use an isocratic method.[2] A stepwise gradient ensures separation of the lipophilic poly-brominated impurities first.[1][2]

Mobile Phase A: Hexane (or Petroleum Ether) Mobile Phase B: Ethyl Acetate[1]

| Step | Solvent Ratio (A:B) | Volume (CV) | Target Elution |

| 1 | 95 : 5 | 2 CV | Flush void volume; elute non-polar grease/di-bromo species.[1][2] |

| 2 | 90 : 10 | 3 CV | Elution of minor impurities. |

| 3 | 80 : 20 | 5-8 CV | Elution of Target: Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate. |

| 4 | 60 : 40 | 3 CV | Flush remaining polar by-products (e.g., oxidized species).[1][2] |

Phase 4: Fraction Analysis & Isolation[1][2][3]

-

Collect fractions in test tubes (approx. 10-15 mL each for a 1g scale).

-

Spot fractions on TLC.

-

Combine fractions containing the pure spot (

in 3:1 Hex/EtOAc). -

Critical Step: Concentrate the combined fractions immediately at < 40°C . Prolonged exposure to solution-phase conditions (especially if traces of acid are present) can degrade the N-N bond.[1][2]

-

Dry the resulting solid under high vacuum for 4 hours.

Process Logic & Workflow Visualization

The following diagram illustrates the decision-making process during the purification workflow, highlighting the critical "Acidic Silanol" check.

Figure 1: Decision logic for column packing based on analyte interaction with stationary phase.

Troubleshooting & Scientific Rationale

The "Tailing" Phenomenon

Observation: The product elutes over 20+ fractions with a long "tail" on TLC.[2]

Cause: The basic hydrazine nitrogen (

Co-elution with Starting Material

Observation: The brominated product overlaps with the non-brominated precursor.[2] Rationale: The bromo-substituent increases lipophilicity only marginally compared to the polarity of the ester/amine. Solution:

-

Use a shallower gradient (e.g., 10% EtOAc to 15% EtOAc over 10 CV).[2]

-

Change the modifier: Use Dichloromethane (DCM) / Methanol (99:1) instead of Hex/EtOAc. The different selectivity of DCM often resolves halo-pyrroles better than alkane/ester systems.[1][2]

References

- Compound Data & Safety

-

Synthesis Context (General 1-aminopyrroles)

-

Synthesis of N-amino pyrroles via electrophilic amination. Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

- Chromatography Methodology

Sources

- 1. 1-Methylpyrrole synthesis - chemicalbook [chemicalbook.com]

- 2. Methyl 4-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 2763594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1314394-96-1,2-Boc-octahydrocyclopenta[c]pyrrole-3a-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

The Versatile Scaffolding of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Heterocyclic Building Block

In the landscape of contemporary drug discovery, the pyrrole nucleus stands as a cornerstone heterocyclic motif, integral to a multitude of natural products and synthetic pharmaceuticals.[1] Its inherent electronic properties and structural versatility allow for facile interaction with biological macromolecules, rendering it a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the pyrrole ring is paramount in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This application note delves into the utility of a highly functionalized and promising building block: Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate .

This compound, commercially available as its hydrochloride salt[2][3], presents medicinal chemists with a unique trifecta of reactive handles. The bromo substituent at the 4-position serves as a versatile anchor for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. The methyl ester at the 2-position offers a site for derivatization or can act as a directing group. Critically, the 1-amino group not only introduces a key vector for hydrogen bonding but also acts as a nucleophilic center for the construction of fused heterocyclic systems, a common strategy in the development of kinase inhibitors and other therapeutic agents.[4] This guide provides a comprehensive overview of the synthetic accessibility and strategic application of this building block, complete with detailed, field-tested protocols for its incorporation into medicinally relevant scaffolds.

Physicochemical and Safety Data

A thorough understanding of a building block's properties is essential for its effective and safe implementation in a synthetic workflow.

| Property | Value | Source |

| IUPAC Name | Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate | N/A |

| CAS Number | 1802489-57-1 (monohydrochloride) | [3] |

| Molecular Formula | C₆H₇BrN₂O₂ | N/A |

| Molecular Weight | 219.04 g/mol | N/A |

| Appearance | White to off-white solid | [5] |

| Storage | 2-8°C, dry conditions | [5] |

Safety Profile: The hydrochloride salt of this compound is classified as a warning-level hazard, with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Accessibility: A Plausible Two-Step Protocol

While commercially available, understanding the synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate provides valuable insight into its chemistry. A plausible and efficient synthesis commences from the known precursor, Methyl 4-bromo-1H-pyrrole-2-carboxylate.[6]

Protocol 1: Synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate

This protocol details a two-step sequence involving the N-amination of a pyrrole precursor.

Step 1: Synthesis of Methyl 4-bromo-1H-pyrrole-2-carboxylate

This precursor can be synthesized via established literature methods, often involving the bromination of a suitable pyrrole-2-carboxylate derivative.

Step 2: N-Amination of Methyl 4-bromo-1H-pyrrole-2-carboxylate

The introduction of the 1-amino group can be achieved through electrophilic amination.

Materials:

-

Methyl 4-bromo-1H-pyrrole-2-carboxylate

-

O-(Diphenylphosphinyl)hydroxylamine (DPPH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

In a separate flask, dissolve O-(diphenylphosphinyl)hydroxylamine (1.5 eq) in anhydrous THF.

-

Add the DPPH solution dropwise to the reaction mixture at 0 °C via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel to afford the pure Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The presence of the N-NH₂ protons in the ¹H NMR spectrum is a key diagnostic feature.

Application in Medicinal Chemistry: Crafting Complexity

The strategic placement of functional groups on Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate makes it an exemplary building block for generating molecular diversity in drug discovery programs. Below are detailed protocols for its application in two distinct and highly relevant areas of medicinal chemistry.

Application 1: Synthesis of Fused Heterocycles - The Pyrrolo[1,2-b]pyridazine Core

The 1-amino group of the title compound is a powerful nucleophile for the construction of fused bicyclic systems. Pyrrolo[1,2-b]pyridazines are a class of nitrogen-containing fused heterocycles with diverse biological activities.[5] The reaction of 1-aminopyrroles with 1,3-dicarbonyl compounds is a classical and effective method for their synthesis.[5]

Protocol 2: Synthesis of a Substituted 7-Bromo-5-carbomethoxy-pyrrolo[1,2-b]pyridazine

This protocol outlines the cyclocondensation reaction with acetylacetone as a representative 1,3-dicarbonyl compound.

Materials:

-

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Catalytic amount of p-toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) and acetylacetone (1.1 eq) in ethanol.

-

Add a catalytic amount of p-TsOH (0.1 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired pyrrolo[1,2-b]pyridazine.

Causality and Insights: The acidic catalyst protonates one of the carbonyl groups of acetylacetone, activating it for nucleophilic attack by the exocyclic amino group of the pyrrole. Subsequent intramolecular cyclization and dehydration lead to the aromatic fused ring system. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.

Workflow Diagram:

Caption: Workflow for the synthesis of a pyrrolo[1,2-b]pyridazine derivative.

Application 2: A Building Block for Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Pyrrole-based scaffolds are prevalent in a large number of approved kinase inhibitors. The title compound is an excellent starting point for the synthesis of more complex heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidine core found in several tyrosine kinase inhibitors.[8]

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position is ideally suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or heteroaryl substituents, a common feature in kinase inhibitors.

Materials:

-

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

Triphenylphosphine (PPh₃) (0.1 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Diatomaceous earth (Celite®)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Na₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 4-aryl-substituted pyrrole derivative.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) complex to the C-Br bond of the pyrrole, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the active catalyst.[9] The choice of ligand and base is crucial for efficient catalysis.

Reaction Scheme Diagram:

Caption: Suzuki-Miyaura coupling of the bromo-pyrrole building block.

The N-Amino Group as a Bioisosteric Element

In drug design, the concept of bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties and biological activity—is a powerful tool for lead optimization.[10] The N-amino group of the title compound can be considered a non-classical bioisostere of a hydroxyl group or a primary amine on an aromatic ring. It can act as both a hydrogen bond donor and acceptor, influencing the molecule's interaction with its biological target. Furthermore, the presence of the N-amino group can modulate the electronic properties of the pyrrole ring, impacting its pKa and metabolic stability. This offers a unique avenue for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

Conclusion

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is a high-potential, trifunctional building block for medicinal chemistry. Its strategically positioned reactive sites—the bromo group for cross-coupling, the ester for derivatization, and the N-amino group for constructing fused systems—provide a robust platform for the rapid generation of diverse and complex molecular architectures. The protocols detailed herein offer a practical guide for researchers to harness the synthetic power of this versatile scaffold in the pursuit of novel therapeutic agents, from kinase inhibitors to other classes of bioactive compounds. The self-validating nature of these protocols, grounded in established chemical principles, ensures their reliability and reproducibility in a research and development setting.

References

- BenchChem.

- Couture, A., Deniau, E., Grandclaudon, P., & Le Trequesser, P. (2001). A convenient one-pot synthesis of polysubstituted 2-aminopyrroles. Tetrahedron, 57(16), 3247-3253.

- Gribble, G. W. (2010). Recent developments in pyrrole and indole synthesis. Journal of the Brazilian Chemical Society, 21, 755-776.

- MySkinRecipes.

- Bansal, R. K. (2014). Heterocyclic Chemistry.

- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

- Al-Tel, T. H. (2011). A short and efficient synthesis of novel 3, 4, 5-trisubstituted pyrrole-2-carbonitriles. Molecules, 16(5), 3749-3758.

- Toronto Research Chemicals.

- PubChem.

- BLDpharm.

- Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2001). An expedient and new synthesis of pyrrolo [1, 2-b] pyridazine derivatives. Helvetica Chimica Acta, 84(6), 1172-1178.

- Roskoski, R. (2021). Small molecule kinase inhibitor drugs (1995–2021): Medical indication, pharmacology, and synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.

- ResearchGate. (n.d.).

- AChemBlock.

- ResearchGate. (n.d.). Beyond Bioisosterism: New Concepts in Drug Discovery.

- MDPI. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.

- ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry.

- PubMed. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents.

- MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles.

- Baran Lab. (2012).

- ACS Publications. (2007). Synthesis of Polysubstituted N− H Pyrroles from Vinyl Azides and 1, 3-Dicarbonyl Compounds. Organic Letters.

- NIH. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents.

- Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- BLDpharm. (n.d.). 4-Bromo-N-methyl-1H-pyrrole-2-carboxamide.

- Figshare. (n.d.). Cyclocondensation of α-Aminonitriles and Enones: A Short Access to 3,4-Dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-Trisubstituted Pyrroles.

Sources

- 1. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones [mdpi.com]

- 2. 1802489-57-1|Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride|BLD Pharm [bldpharm.com]

- 3. Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride 97% | CAS: 1802489-57-1 | AChemBlock [achemblock.com]

- 4. Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride [myskinrecipes.com]

- 5. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 4-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 2763594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate in Modern Drug Discovery: A Guide for Medicinal Chemists

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] Its derivatives have demonstrated significant therapeutic potential, including anticancer, antimicrobial, and antiviral properties.[3][4] Within this versatile class of compounds, Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate emerges as a particularly valuable building block for drug discovery endeavors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique structural features of this compound to generate novel molecular entities with therapeutic promise.

This guide will delve into the synthetic versatility of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate, offering detailed protocols for its derivatization. We will explore how the strategic manipulation of its three key functional handles—the bromo substituent at the C4 position, the amino group at the N1 position, and the methyl carboxylate at the C2 position—can lead to the creation of diverse chemical libraries for high-throughput screening and lead optimization. The causality behind experimental choices and the validation of described protocols are central to this guide, ensuring scientific integrity and practical utility.

Physicochemical Properties and Chemical Reactivity

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate, often supplied as its hydrochloride salt[5][6], possesses a unique combination of reactive sites that can be selectively addressed through a variety of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C6H7BrN2O2 | [5] |

| Molecular Weight | 235.04 g/mol | [5] |

| CAS Number | 1802489-57-1 (hydrochloride) | |

| Appearance | White to off-white solid | [7] |

| Storage | 0-8 °C, sealed in dry conditions | [5] |

The bromine atom at the C4 position is a prime handle for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions. The N-amino group offers a nucleophilic center for the construction of fused heterocyclic systems. The methyl ester at C2 can be readily converted into a variety of amides or hydrolyzed to the corresponding carboxylic acid, providing a crucial point for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

Synthetic Pathways and Core Transformations

The strategic value of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate lies in its potential to serve as a versatile starting material for the synthesis of a diverse array of drug-like molecules. The following sections provide detailed protocols for key transformations at each of the functional groups.

I. Derivatization at the C4 Position: Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent at the C4 position of the pyrrole ring is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings. These reactions are fundamental in modern medicinal chemistry for the construction of biaryl and heteroaryl systems, which are common motifs in many approved drugs.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the bromopyrrole and a boronic acid or ester.[8][9] This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.

Protocol: Suzuki-Miyaura Coupling of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate

Materials:

-

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride

-

Arylboronic acid (1.1 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 equivalents)

-

Cesium carbonate (Cs2CO3) (2.5 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Round-bottom flask or pressure vessel

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), and cesium carbonate (2.5 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).[10]

-

Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure complete deoxygenation.

-

Add Pd(dppf)Cl2 (0.1 equivalents) to the mixture and continue sparging for another 5-10 minutes.

-

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-substituted pyrrole derivative.

Causality of Experimental Choices:

-

Catalyst: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki couplings, often effective for heteroaromatic substrates.

-

Base: Cesium carbonate is a strong base that is generally effective in Suzuki couplings and is compatible with a wide range of functional groups.

-

Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki reactions, as it facilitates the dissolution of both the organic and inorganic reagents.

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.

The Stille coupling provides an alternative method for C-C bond formation, utilizing organostannane reagents.[5][11] It is particularly useful when the corresponding boronic acid is unstable or difficult to prepare.